苯达扎钠

描述

Bendazac, also known as bendazolic acid, is a non-steroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is available as an eye drop for the treatment of cataracts and as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions .

Synthesis Analysis

The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis . The principal action of Bendazac is the inhibition of protein denaturation .Molecular Structure Analysis

The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol .Chemical Reactions Analysis

Bendazac is known for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics . Its principal action is the inhibition of protein denaturation .Physical And Chemical Properties Analysis

Bendazac is a solid substance . It has a molar mass of 282.299 g/mol . It is soluble in DMSO .科学研究应用

白内障治疗潜力苯达扎钠以其抗炎、抗坏死、利胆和抗脂质血症的特性而闻名,其主要研究方向是其抑制蛋白质变性的作用。这一作用尤其与白内障的形成有关,其中眼睛晶状体内的蛋白质变性会导致混浊和视力受损。早期关于口服苯达扎赖氨酸(比苯达扎钠吸收更好的衍生物)的研究表明,它有潜力稳定白内障患者的晶状体混浊。尽管有一些有希望的结果,包括视力锐度的改善,但这些指标的可靠性和苯达扎的长期耐受性需要通过全面的临床试验进一步验证 (Balfour & Clissold, 1990).

造血细胞移植中的免疫调节作用最近对苯达莫司汀(在化学性质上与苯达扎钠密切相关)的研究揭示了它的免疫调节作用,特别是在同种异体造血细胞移植(HCT)的背景下。在供体血液或骨髓细胞移植之前或之后使用苯达莫司汀,显示出减少移植相关副作用(例如移植物抗宿主病 (GvHD))的希望,同时增强移植的抗癌功效。这些发现为苯达莫司汀在调节免疫反应以改善异基因 HCT 后患者预后方面开辟了新的途径,标志着治疗领域的重要进步 (Stokes et al., 2021).

癌症治疗潜力苯达莫司汀与苯达扎钠具有药理学相似性,因其治疗惰性非霍奇金淋巴瘤和套细胞淋巴瘤的疗效而备受关注。它的机制不同于其他烷化剂,加上有限的交叉耐药性,使其成为肿瘤学的宝贵补充,特别是对于难治性疾病的患者。临床试验突出了其有效性,无论是作为单一疗法还是与其他治疗方法联合使用,都提供了高反应率和可控毒性的组合。这支持了苯达莫司汀作为肿瘤学中重要治疗选择的作用,强调需要进一步研究以探索其在不同癌症类型中的全部潜力 (Garnock-Jones, 2010).

作用机制

Target of Action

Bendazac Sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily targets ocular lens proteins . These proteins play a crucial role in maintaining the transparency and refractive index of the lens, which is essential for vision.

Mode of Action

The principal action of Bendazac Sodium is the inhibition of protein denaturation . It interacts with ocular lens proteins and prevents their denaturation, a process that can lead to the formation of cataracts .

Pharmacokinetics

Bendazac Sodium is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Approximately 15% of a Bendazac Sodium dose is also excreted in the urine unchanged and as a glucuronide . The plasma elimination half-life of Bendazac Sodium is given as 1.7 to 5.2 hours, with a mean of 3.5 hours .

Result of Action

The primary molecular effect of Bendazac Sodium is the inhibition of protein denaturation in the lens of the eye . This results in the management and delay of cataract progression, thereby preserving vision . It’s important to note that bendazac sodium has been withdrawn or discontinued in various international regions due to its potential for eliciting hepatotoxicity .

Action Environment

The action, efficacy, and stability of Bendazac Sodium can be influenced by various environmental factors. For instance, patients with hepatic cirrhosis or renal insufficiency may experience altered pharmacokinetics due to impaired drug metabolism . Therefore, the patient’s health status and physiological environment can significantly impact the drug’s action.

属性

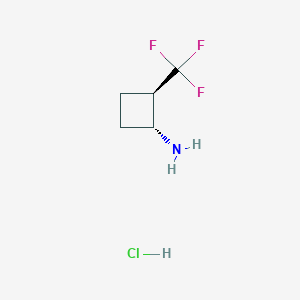

IUPAC Name |

sodium;2-(1-benzylindazol-3-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGHIKJGVMEFT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

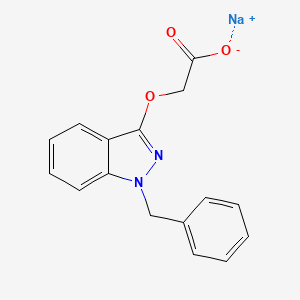

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20187-55-7 (Parent) | |

| Record name | Bendazac sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046644 | |

| Record name | Bendazac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22199-35-5, 23255-99-4 | |

| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazac sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZAC SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

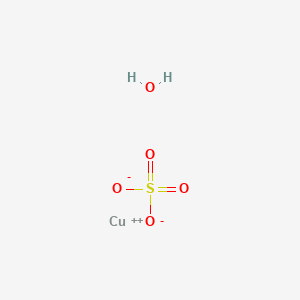

![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)